Trastuzumab emtansine

説明

This compound is an antibody-drug conjugate (ADC) consisting of the recombinant anti-epidermal growth factor receptor 2 (HER2) monoclonal antibody trastuzumab conjugated to the maytansinoid DM1 via a nonreducible thioether linkage (MCC) with potential antineoplastic activity. The trastuzumab moiety of this ADC binds to HER2 on tumor cell surfaces; upon internalization, the DM1 moiety is released and binds to tubulin, thereby disrupting microtubule assembly/disassembly dynamics and inhibiting cell division and the proliferation of cancer cells that overexpress HER2. Linkage of antibody and drug through a nonreducible linker has been reported to contribute to the improved efficacy and reduced toxicity of this ADC compared to similar ADCs constructed with reducible linkers.

特性

Key on ui mechanism of action |

Trastuzumab emtansine is a HER2 antibody-drug conjugate. The antibody portion is trastuzumab, which is humanized anti-HER2 IgG1, and produced in the mammalian Chinese Hamster Ovary cells. The drug portion is DM1, which is a maytansine derivative that inhibits microtubules. These two portions are covalently connected by 4-[N-maleimidomethyl] cyclohexane-1-carboxylate (MCC), which is a stable thioether linker. Together MCC and DM1 are called emtansine and are produced by chemical synthesis. Trastuzumab emtansine binds to the HER2 receptor’s sub-domain IV and goes into the cell by receptor-mediated endocytosis. Lysosomes degrade trastuzumab emtansine and release DM1. DM1 binds to tubulin in microtubules and inhibits microtubule function producing cell arrest and apoptosis. As well, similar to trastuzumab, in vitro studies have shown that both HER2 receptor signalling inhibition and antibody-dependent cytotoxicity are mediated by trastuzumab emtansine. |

|---|---|

CAS番号 |

1018448-65-1 |

分子式 |

C47H64ClN5O13S |

分子量 |

974.6 g/mol |

IUPAC名 |

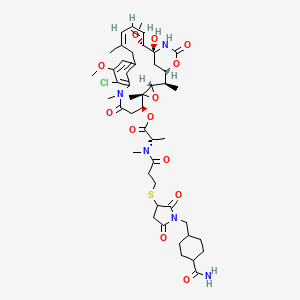

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |

InChI |

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |

InChIキー |

WPWQMVXPTHKASL-KLVLVJRKSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |

製品の起源 |

United States |

Foundational & Exploratory

Trastuzumab Emtansine (T-DM1): A Technical Guide to its Mechanism of Action in HER2+ Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), represents a significant advancement in the targeted therapy of HER2-positive (HER2+) breast cancer.[1][2] This complex molecule synergistically combines the HER2-targeting capabilities of the monoclonal antibody trastuzumab with the potent cytotoxic activity of the microtubule inhibitor DM1.[3][4] T-DM1 is specifically designed to deliver its cytotoxic payload to HER2-overexpressing tumor cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of T-DM1 in HER2+ cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

The therapeutic effect of T-DM1 is a multi-step process that leverages both the biological functions of trastuzumab and the cytotoxic power of DM1. This dual mechanism ensures a targeted and potent anti-cancer effect.[5]

HER2 Receptor Binding and Signaling Inhibition

The process begins with the high-affinity binding of the trastuzumab component of T-DM1 to the extracellular domain of the HER2 receptor on the surface of cancer cells.[2] This binding itself has therapeutic effects, including:

-

Inhibition of HER2 Signaling: Trastuzumab binding can disrupt HER2 dimerization with other HER family members (e.g., HER3), which is crucial for the activation of downstream signaling pathways like the PI3K/AKT/mTOR and MAPK pathways that drive cell proliferation and survival.[2][6]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the trastuzumab antibody can be recognized by immune effector cells, such as natural killer (NK) cells, leading to the destruction of the cancer cell.[2]

Internalization and Lysosomal Trafficking

Following binding to the HER2 receptor, the T-DM1/HER2 complex is internalized into the cell via receptor-mediated endocytosis.[5][7] The resulting endocytic vesicle traffics through the endosomal pathway and ultimately fuses with lysosomes.[5][7] The acidic environment and proteolytic enzymes within the lysosome are critical for the next step.[5][8]

Intracellular Payload Release

Inside the lysosome, the trastuzumab antibody is degraded by proteases.[5] This degradation cleaves the linker connecting trastuzumab to DM1, releasing the cytotoxic payload, primarily as lysine-MCC-DM1, into the cytoplasm.[9]

Microtubule Disruption and Cell Death

Once in the cytoplasm, the released DM1 metabolites exert their potent cytotoxic effects by targeting microtubules.[4][10] DM1 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][10] This disruption of microtubule dynamics leads to:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to a G2/M phase cell cycle arrest.[5][11]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][11] This is often characterized by the activation of caspases and PARP cleavage.[11]

-

Mitotic Catastrophe: In some cases, cells may attempt to proceed through mitosis with a defective spindle, resulting in aberrant chromosome segregation and the formation of multinucleated cells, a process known as mitotic catastrophe, which ultimately leads to cell death.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of T-DM1 in HER2+ breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (T-DM1) in HER2+ Breast Cancer Cell Lines

| Cell Line | HER2 Expression Level | T-DM1 IC50 (µg/mL) | Reference |

| SK-BR-3 | High (HER2+++) | 0.007 - 0.018 | [3] |

| BT-474 | High (HER2+++) | 0.085 - 0.148 | [3] |

| KPL-4 | High (HER2+++) | 0.0043 | [12] |

| BT-474M1 | High (HER2+++) | 0.056 | [12] |

| JIMT-1 | Moderate (HER2++) | 16-fold resistance developed | [13] |

| NCI-N87 (Gastric) | High (HER2+++) | ~50% reduced binding in resistant cells | [14] |

Table 2: Cellular Effects of T-DM1 in HER2+ Breast Cancer Cells

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| RT4V6 (Bladder) | 1 µg/mL T-DM1 | G2/M Arrest & Apoptosis | Increase in sub G0/G1 and G2/M populations | [11] |

| BT-474 | 4 µg/mL T-DM1 (24h) | G2/M Arrest | Loss of G2/M arrest in resistant cells | [15] |

| SK-BR-3 | 0.05 µg/mL T-DM1 (24h) | G2/M Arrest | Loss of G2/M arrest in resistant cells | [15] |

| BT-474 | 4 µg/mL T-DM1 (72h) | Apoptosis | Increased Caspase-3/7 activity | [15] |

| SK-BR-3 | 0.02 µg/mL T-DM1 (72h) | Apoptosis | Increased Caspase-3/7 activity | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of T-DM1's mechanism of action.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-DM1 in HER2+ cancer cell lines.

-

Methodology:

-

Seed HER2+ breast cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of T-DM1 in complete growth medium.

-

Remove the existing medium from the cells and add the T-DM1 dilutions. Include a vehicle control (medium without T-DM1).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using a colorimetric assay such as the AlamarBlue method. Add the AlamarBlue reagent to each well and incubate for a few hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of viable cells relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the T-DM1 concentration and determine the IC50 value using non-linear regression analysis.[16]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To quantify the effect of T-DM1 on cell cycle distribution.

-

Methodology:

-

Treat HER2+ cells with T-DM1 at a specific concentration and for a defined duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., 7-AAD or propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][15]

-

Apoptosis Assay (Annexin V/7-AAD Staining)

-

Objective: To detect and quantify T-DM1-induced apoptosis.

-

Methodology:

-

Treat cells with T-DM1 as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-AAD to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), late apoptotic/necrotic (Annexin V+ / 7-AAD+), and necrotic (Annexin V- / 7-AAD+).[17]

-

Microtubule Dynamics Assay (In Vitro Reconstitution)

-

Objective: To directly visualize and measure the effect of DM1 on microtubule polymerization dynamics.

-

Methodology:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Prepare GMPCPP-stabilized microtubule "seeds" by polymerizing tubulin in the presence of GMPCPP (a non-hydrolyzable GTP analog).

-

Adsorb the seeds onto a coverslip in a flow chamber.

-

Prepare a reaction mixture containing fluorescently labeled tubulin, GTP, and varying concentrations of DM1.

-

Introduce the reaction mixture into the flow chamber and maintain at 37°C.

-

Image the growing microtubules using total internal reflection fluorescence (TIRF) microscopy.

-

Generate kymographs (time-space plots) from the time-lapse movies.

-

Measure the parameters of dynamic instability from the kymographs: growth rate, shrinkage rate, catastrophe frequency (transition from growth to shrinkage), and rescue frequency (transition from shrinkage to growth).[18][19][20]

-

T-DM1 Internalization and Lysosomal Trafficking Assay

-

Objective: To visualize the internalization and lysosomal localization of T-DM1.

-

Methodology:

-

Label T-DM1 with a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of the lysosome.

-

Seed HER2+ cells on glass-bottom dishes.

-

Incubate the cells with the fluorescently labeled T-DM1 for various time points.

-

To confirm lysosomal localization, co-stain the cells with a lysosomal marker (e.g., LysoTracker Green).

-

Wash the cells to remove unbound T-DM1.

-

Image the cells using confocal microscopy.

-

Analyze the co-localization of the T-DM1 signal with the lysosomal marker to confirm trafficking to the lysosome.[7][21]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Objective: To measure the ability of the trastuzumab component of T-DM1 to mediate the killing of HER2+ target cells by immune effector cells.

-

Methodology:

-

Label the target HER2+ cancer cells with a fluorescent dye (e.g., Calcein AM).

-

Seed the labeled target cells in a 96-well plate.

-

Add serial dilutions of T-DM1 or trastuzumab (as a control) to the wells.

-

Isolate effector cells (e.g., Natural Killer cells or Peripheral Blood Mononuclear Cells) from healthy donor blood.

-

Add the effector cells to the wells at a specific effector-to-target (E:T) ratio.

-

Incubate the co-culture for a set period (e.g., 4 hours) at 37°C.

-

Measure the release of the fluorescent dye from the lysed target cells into the supernatant using a fluorescence plate reader.

-

Calculate the percentage of specific lysis based on the fluorescence released in the presence of the antibody compared to controls (target cells alone and target cells with effector cells but no antibody).[17][22][23]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the T-DM1 mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. adcreview.com [adcreview.com]

- 14. Mechanisms of resistance to this compound (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of this compound, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measuring microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activity of this compound (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. revvity.com [revvity.com]

- 23. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]

Structure and conjugation chemistry of Trastuzumab emtansine

An In-depth Technical Guide to the Structure and Conjugation Chemistry of Trastuzumab Emtansine (T-DM1)

Introduction

This compound (ado-trastuzumab emtansine, T-DM1), commercially known as Kadcyla®, is a pioneering antibody-drug conjugate (ADC) approved for the treatment of human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer.[1][2] ADCs represent a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3][4]

This technical guide provides a comprehensive overview of the molecular structure, conjugation chemistry, and biochemical characterization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, bioconjugation, and pharmaceutical sciences.

Core Components of this compound

T-DM1 is a complex biomolecule comprising three distinct components: a targeting antibody, a cytotoxic payload, and a stable chemical linker that covalently connects the two.[4][5][6]

The Monoclonal Antibody: Trastuzumab

Trastuzumab (Herceptin®) is a humanized IgG1 monoclonal antibody that selectively binds to the extracellular domain (sub-domain IV) of the HER2 receptor.[7][8] Overexpression of the HER2 receptor, a member of the ErbB family of transmembrane receptor tyrosine kinases, is a key driver in 15-25% of breast cancers, leading to aggressive tumor growth and proliferation.[9][10] Trastuzumab's intrinsic mechanisms of action include the inhibition of HER2-mediated signaling pathways (e.g., PI3K/Akt) and the engagement of immune effector cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[11][12][13]

The Cytotoxic Payload: Emtansine (DM1)

The cytotoxic agent, DM1, is a derivative of the potent antimitotic agent maytansine.[14][15] DM1 exerts its cell-killing effect by binding to tubulin, thereby inhibiting microtubule polymerization.[7][14] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptotic cell death.[7][16] DM1 is 20 to 100 times more potent than vinca alkaloids, making its targeted delivery essential to avoid off-target toxicity.[14]

The Linker: MCC (SMCC)

The antibody and payload are connected via a non-cleavable thioether linker derived from the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[2][5][6] After conjugation, the linker is referred to as MCC .[17] The choice of a non-cleavable linker is critical; it ensures that the cytotoxic payload remains attached to the antibody while in circulation, only to be released after the ADC has been internalized by the target cancer cell and the antibody portion is degraded within the lysosome.[1][11] This stability minimizes premature drug release and associated systemic toxicity.

Molecular Structure and Conjugation Chemistry

The synthesis of T-DM1 is a sophisticated process involving the covalent attachment of multiple DM1 molecules to the Trastuzumab antibody. The final product is not a single molecular entity but a heterogeneous mixture of ADC molecules with a varying number of conjugated drugs.

Conjugation Reaction

The conjugation process occurs in two primary steps:

-

Antibody Modification: The ε-amino groups of solvent-exposed lysine residues on the Trastuzumab antibody react with the N-hydroxysuccinimide (NHS) ester of the SMCC crosslinker. This reaction forms a stable amide bond, attaching the linker to the antibody. Trastuzumab has 88 potential lysine conjugation sites.[18]

-

Payload Attachment: The thiol group of the DM1 payload then reacts with the maleimide group of the antibody-bound linker. This Michael addition reaction forms a stable, non-reducible thioether bond, completing the synthesis of T-DM1.[11][]

Drug-to-Antibody Ratio (DAR)

The resulting T-DM1 product is a heterogeneous mixture, with each antibody molecule carrying a variable number of DM1 payloads (from 0 to 8).[18][20] The average number of drugs per antibody is a critical quality attribute (CQA) known as the Drug-to-Antibody Ratio (DAR). For T-DM1, the manufacturing process is controlled to achieve an average DAR of approximately 3.5.[2][11] This value was selected as an optimal balance between cytotoxic potency and manufacturability, as higher drug loads can lead to aggregation and poor solubility.[11]

Mechanism of Action

The therapeutic effect of T-DM1 is realized through a multi-step process that relies on both the antibody and the cytotoxic drug.

-

Binding: T-DM1 circulates in the bloodstream and binds specifically to HER2 receptors on the surface of cancer cells.[7]

-

Internalization: Upon binding, the T-DM1-HER2 receptor complex is internalized into the cell via receptor-mediated endocytosis.[1][11]

-

Lysosomal Trafficking: The endocytic vesicle containing the complex traffics to the lysosome.

-

Degradation and Release: Inside the acidic environment of the lysosome, the Trastuzumab portion of the ADC is degraded by proteases. This degradation releases the DM1 payload attached to the linker and a lysine residue (Lys-MCC-DM1).[7][11][21]

-

Cytotoxicity: The released, active DM1 catabolites enter the cytoplasm and bind to tubulin, leading to mitotic arrest and apoptosis.[12][22]

In addition to delivering DM1, T-DM1 retains the inherent anticancer activities of Trastuzumab, including inhibition of the PI3K/Akt signaling pathway.[13][17][21]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Molecular and Conjugation Characteristics

| Parameter | Value | Reference(s) |

| Antibody | Trastuzumab (Humanized IgG1) | [7][17] |

| Payload | Emtansine (DM1, Maytansinoid) | [11][14] |

| Linker | MCC (from SMCC), non-cleavable thioether | [5][17] |

| Conjugation Site | ε-amino group of Lysine residues | [18][23] |

| Average DAR | ~3.5 | [2][11][20] |

| DAR Range | 0 to 8 | [18][20] |

| Mass of (MCC+DM1) | ~957 Da | [24][25] |

Table 2: Pharmacokinetic and In Vitro Potency Data (Representative)

| Parameter | Cell Line / Model | Value | Reference(s) |

| HER2 Binding Affinity (Kd) | - | Comparable to unconjugated Trastuzumab | [13] |

| Half-life (T1/2) in Rats | Sprague-Dawley Rats | 4.56 ± 1.11 days (for acDrug) | [26] |

| Clearance (CL) in Rats | Sprague-Dawley Rats | 22.55 mL/day/kg (for acDrug) | [26] |

| IC50 (HER2+ cells) | BT-474 | Potent (nM range) | [27] |

| IC50 (HER2- cells) | MDA-MB-468 | Significantly higher than HER2+ cells | [10] |

Note: Specific IC50 and PK values can vary significantly based on the experimental model and conditions.

Experimental Protocols

Comprehensive characterization of T-DM1 is essential to ensure its quality, safety, and efficacy. This involves a suite of orthogonal analytical techniques.[3][28]

Protocol: DAR Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for characterizing the heterogeneous drug load distribution of lysine-linked ADCs like T-DM1.[25][29]

Objective: To determine the average DAR and the relative distribution of different drug-loaded species (D0 to D8).

Methodology:

-

Sample Preparation (Deglycosylation): To reduce sample heterogeneity and simplify the resulting spectrum, the N-linked glycans are typically removed from the antibody.[18][25][29]

-

Incubate T-DM1 (~1 mg/mL) with PNGase F enzyme at 37°C for a specified duration (e.g., 3.5 hours) in a neutral pH buffer (e.g., pH 7.4 phosphate buffer).[24]

-

-

LC-MS Analysis:

-

Chromatography: The deglycosylated sample is injected into a liquid chromatography system, often using a reversed-phase column suitable for large proteins. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the ADC.

-

Mass Spectrometry: The eluate is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[29][30] The instrument is operated in positive ion mode to acquire the mass spectrum of the intact ADC species.

-

-

Data Analysis (Deconvolution):

-

The raw mass spectrum contains a series of peaks representing different charge states for each drug-loaded species.

-

Specialized software (e.g., Agilent MassHunter BioConfirm, Waters MaxEnt1) is used to deconvolute the multiple charge state envelope into a zero-charge mass spectrum.[25]

-

The resulting spectrum shows distinct peaks corresponding to the unconjugated antibody (D0) and the antibody conjugated with 1, 2, 3... up to 8 molecules of DM1 (D1-D8).[18] The mass difference between adjacent peaks is approximately 957 Da (mass of MCC linker + DM1).[25]

-

-

DAR Calculation: The average DAR is calculated from the deconvoluted spectrum by summing the relative abundance of each species multiplied by its drug load number, divided by the total abundance of all species.

Protocol: Hydrophobicity Analysis by HIC

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. Since the DM1 payload is hydrophobic, HIC can resolve ADC species with different drug loads.[31][32] While it is the gold standard for cysteine-linked ADCs, it also provides valuable characterization data for lysine-linked ADCs.[29][33]

Objective: To assess the hydrophobicity profile of T-DM1 and resolve different drug-loaded species.

Methodology:

-

System Setup: An HPLC system equipped with a UV detector and a HIC column (e.g., Butyl or Phenyl chemistry) is used.[34]

-

Mobile Phases:

-

Mobile Phase A (High Salt): A high concentration salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[31]

-

Mobile Phase B (Low Salt): The same buffer without the high salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0).

-

-

Chromatographic Run:

-

The column is equilibrated with Mobile Phase A.

-

The T-DM1 sample is injected. The high salt concentration promotes hydrophobic interaction between the ADC and the stationary phase.

-

A reverse salt gradient is applied (decreasing concentration of Mobile Phase A, increasing Mobile Phase B).

-

Species elute in order of increasing hydrophobicity. Unconjugated antibody (D0) elutes first, followed by species with progressively higher DARs, which bind more strongly to the column.[31][32]

-

-

Data Analysis:

-

The resulting chromatogram shows a series of peaks. The area of each peak corresponds to the relative abundance of the species.

-

The average DAR can be calculated from the relative peak areas, similar to the MS method.

-

Protocol: Target Binding by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to confirm that the conjugated antibody retains its ability to bind to its target, HER2, and to quantify total or conjugated antibody in pharmacokinetic studies.[2]

Objective: To measure the binding activity of T-DM1 to the HER2 receptor.

Methodology:

-

Plate Coating: A 96-well microtiter plate is coated with recombinant HER2 extracellular domain (ECD) and incubated to allow protein adsorption. The plate is then blocked (e.g., with BSA) to prevent non-specific binding.

-

Sample Incubation: Serial dilutions of T-DM1 and a reference standard (unconjugated Trastuzumab) are added to the wells and incubated.

-

Detection:

-

The plate is washed to remove unbound antibody.

-

A secondary antibody that recognizes the human IgG Fc region, conjugated to an enzyme like Horseradish Peroxidase (HRP), is added to each well.

-

After another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

-

Data Analysis: The reaction is stopped with an acid, and the absorbance is read on a plate reader. A binding curve is generated by plotting absorbance versus concentration. The binding affinity (e.g., EC50) of T-DM1 can be compared to that of unconjugated Trastuzumab.

HER2 Signaling Pathway Context

Trastuzumab functions by disrupting the HER2 signaling cascade, which is crucial for the growth and survival of HER2-positive cancer cells. HER2 itself has no known ligand but acts as a preferred heterodimerization partner for other ErbB family members, particularly HER3.[35][36] The HER2/HER3 heterodimer is a potent activator of downstream pathways.[35][37]

-

PI3K/Akt/mTOR Pathway: This is a critical survival pathway. Activation leads to the phosphorylation of Akt, which in turn regulates numerous downstream targets that inhibit apoptosis and promote cell survival.[9][35]

-

RAS/MAPK Pathway: This pathway is primarily involved in cell proliferation. Activation leads to a kinase cascade (Raf-MEK-ERK) that ultimately activates transcription factors promoting cell cycle progression.[36][37]

Trastuzumab binding sterically hinders HER2 dimerization, particularly with HER3, thus inhibiting the activation of these downstream signals.[5][11]

Conclusion

This compound stands as a testament to the success of the antibody-drug conjugate concept. Its intricate design, which combines the HER2-targeting precision of Trastuzumab with the potent cytotoxicity of DM1 via a stable linker, has provided a significant clinical benefit for patients with HER2-positive breast cancer. The complexity of its structure, characterized by a heterogeneous drug-to-antibody ratio, necessitates a sophisticated array of analytical techniques for its characterization and quality control. A thorough understanding of its structure, conjugation chemistry, and mechanism of action is paramount for the ongoing development of next-generation ADCs and biosimilars.

References

- 1. Ado-trastuzumab Emtansine (T-DM1): an antibody-drug conjugate (ADC) for HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. onclive.com [onclive.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Synthesis and Feasibility Evaluation of a new Trastuzumab Conjugate Integrated with Paclitaxel and 89Zr for Theranostic Application Against HER2‐Expressing Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ado-trastuzumab Emtansine (Kadcyla): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Ado-trastuzuMab-eMtansine cas nr | C47H64ClN5O13S | CID 163341910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. adcreview.com [adcreview.com]

- 18. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mechanisms of resistance to this compound (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. hpst.cz [hpst.cz]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Native mass spectrometry and ion mobility characterization of this compound, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization of in vivo biotransformations for this compound by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 32. agilent.com [agilent.com]

- 33. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. tools.thermofisher.com [tools.thermofisher.com]

- 35. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. HER2 - Wikipedia [en.wikipedia.org]

- 37. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of an Antibody-Drug Conjugate: A Technical Guide to the Pharmacokinetics and Biodistribution of Trastuzumab Emtansine (T-DM1)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the in vivo pharmacokinetics (PK) and biodistribution of Trastuzumab emtansine (T-DM1, Kadcyla®), a cornerstone antibody-drug conjugate (ADC) for the treatment of HER2-positive breast cancer. By dissecting its complex journey through the body, from administration to elimination, this document aims to equip researchers with a foundational understanding of the critical factors governing its efficacy and safety.

Introduction: A Targeted Approach to Cytotoxicity

This compound is a complex immunoconjugate that links the humanized anti-HER2 IgG1 monoclonal antibody, trastuzumab, to the potent microtubule-inhibiting agent DM1.[1][2][3] The two components are connected via a stable thioether linker, 4-[N-maleimidomethyl] cyclohexane-1-carboxylate (MCC).[3] This sophisticated design allows for the targeted delivery of a highly cytotoxic payload directly to HER2-overexpressing cancer cells, thereby improving the therapeutic window compared to non-targeted chemotherapy.[4][5]

The fundamental principle of T-DM1's action involves a multi-step process: it first binds with high specificity to the HER2 receptor on the tumor cell surface, followed by internalization of the entire ADC-receptor complex.[1][4][6] Subsequent trafficking to the lysosome and proteolytic degradation of the antibody backbone releases the DM1 payload, which then exerts its cytotoxic effect by disrupting microtubule function, leading to cell cycle arrest and apoptosis.[1][3][4][6]

Mechanism of Action: A Dual Assault on Cancer Cells

The anti-tumor activity of T-DM1 is multifaceted, combining the inherent mechanisms of its antibody and cytotoxic components.

-

Targeted Delivery and Payload Release: The primary mechanism involves the precise delivery of DM1. The trastuzumab component acts as a homing device, binding to the extracellular domain IV of the HER2 receptor.[6] This triggers receptor-mediated endocytosis, engulfing the ADC into the cell.[1][4] Within the lysosomal compartment, the antibody is degraded, releasing DM1-containing catabolites (such as Lys-MCC-DM1) into the cytoplasm.[1][4][7] The freed DM1 then binds to tubulin, causing cell cycle arrest and apoptotic cell death.[3][6]

-

Inherent Trastuzumab Activity: Critically, the conjugation of DM1 does not abrogate the intrinsic functions of trastuzumab. T-DM1 retains the ability to inhibit downstream HER2 signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell proliferation.[1][4] Furthermore, the Fc portion of the antibody remains active and can engage immune effector cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][6]

In Vivo Pharmacokinetics

The pharmacokinetic profile of T-DM1 is complex due to its heterogeneous nature and in vivo biotransformations.[8][9] Understanding its PK requires the simultaneous measurement of several key analytes: the intact T-DM1 conjugate, total trastuzumab (both conjugated and unconjugated forms), and the free DM1 payload and its catabolites.[1][8]

In clinical studies, T-DM1 exhibits linear pharmacokinetics at doses ranging from 2.4 to 4.8 mg/kg.[1][5] At lower doses, nonlinear, target-mediated clearance can be observed.[1][5] A key finding is that the clearance of the T-DM1 conjugate is approximately two to three times faster than that of total trastuzumab.[10][11] This accelerated clearance is attributed to an additional elimination pathway for the conjugate known as deconjugation, alongside the proteolytic degradation common to monoclonal antibodies.[11] The terminal half-life of the T-DM1 conjugate is consistently reported to be around 4 days.[1][3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for T-DM1 and its related analytes from both preclinical (rat) and clinical (human) studies.

| Analyte | Parameter | Value | Units | Species | Reference |

| T-DM1 Conjugate | Clearance (CL) | 0.676 | L/day | Human | [5][12] |

| Volume of Central Comp. (Vc) | 3.13 | L | Human | [3][12] | |

| Terminal Half-life (t½) | ~4 | days | Human | [1][3] | |

| Cmax (at 3.6 mg/kg) | 74.4 ± 10.1 | µg/mL | Human | [13] | |

| AUCinf (at 3.6 mg/kg) | 338 ± 69.5 | µg*day/mL | Human | [13] | |

| Total Trastuzumab | Clearance (CL) | 5.45 ± 1.98 | mL/day/kg | Human | [10] |

| Terminal Half-life (t½) | ~9 - 11 | days | Human | [1] | |

| T-DM1 Conjugate | Clearance (CL) | 13.4 | mL/day/kg | Rat | [8] |

| Terminal Half-life (t½) | 1.83 | days | Rat | [8] | |

| Total Trastuzumab | Clearance (CL) | 7.02 | mL/day/kg | Rat | [8] |

| Terminal Half-life (t½) | 3.55 | days | Rat | [8] |

In Vivo Biodistribution and Elimination

Preclinical studies in rats have shown that T-DM1 is distributed to various organs without evidence of significant drug accumulation in any specific tissue.[7] The distribution within tumors can be heterogeneous and often localized to perivascular regions, a characteristic challenge for large-molecule therapeutics that can impact overall efficacy.[14]

The primary route of elimination for T-DM1 and its catabolites is not renal.[5] Instead, the major pathway for the elimination of DM1-containing catabolites is via the fecal/biliary route.[5][7] Studies in rats using radiolabeled T-DM1 demonstrated that up to 80% of the radioactivity was recovered in the feces, with approximately 50% found in the bile, confirming this as the principal excretion pathway.[7]

Standard Experimental Protocols for In Vivo Assessment

The evaluation of T-DM1's in vivo properties relies on well-defined preclinical models and a suite of specialized bioanalytical techniques.

Methodologies

-

Animal Models: Pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) studies are typically conducted in Sprague-Dawley rats.[7][8][15] To assess anti-tumor efficacy and biodistribution in a tumor context, immunodeficient mouse models (e.g., SCID or nude mice) bearing HER2-positive human tumor xenografts (e.g., NCI-N87, JIMT-1) are commonly used.[16][17]

-

Dosing and Administration: T-DM1 is administered as a single dose via intravenous (IV) injection.[8][16] Preclinical dosing can range from 5 mg/kg to 20 mg/kg.[8][9][16]

-

Sample Collection: For PK analysis, serial blood samples are collected from the tail vein at predetermined time points (e.g., from 5 minutes up to 360 hours post-dose).[8] For biodistribution studies, animals are euthanized at specific time points, and key organs (tumor, liver, spleen, kidneys, heart, lungs) as well as excreta (urine, feces) are harvested.[7][18]

-

Bioanalytical Techniques: A multi-analyte approach is essential:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying concentrations of the T-DM1 conjugate and total trastuzumab in serum or plasma.[5][8][19] Specific assay formats are designed to differentiate between the antibody with at least one DM1 molecule and the total antibody pool.[20]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Due to their low circulating concentrations, free DM1 and its catabolites are quantified using highly sensitive LC-MS/MS methods.[1][7][8]

-

Radiolabeling Studies: To perform mass balance and biodistribution assessments, T-DM1 can be radiolabeled (e.g., with tritium on the DM1 moiety).[15] The radioactivity in tissues and fluids is then measured using liquid scintillation counting or a gamma counter.[15][18]

-

Affinity Capture High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques are used to characterize the distribution of different drug-to-antibody ratio (DAR) species and identify biotransformations of the intact ADC over time in circulation.[9]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of this compound (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 7. Catabolic fate and pharmacokinetic characterization of this compound (T-DM1): an emphasis on preclinical and clinical catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of in vivo biotransformations for this compound by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An integrated multiple-analyte pharmacokinetic model to characterize this compound (T-DM1) clearance pathways and to evaluate reduced pharmacokinetic sampling in patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of this compound (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmrxiv.de [pharmrxiv.de]

- 19. researchgate.net [researchgate.net]

- 20. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of this compound (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of ado-trastuzumab emtansine

An In-depth Technical Guide to the Discovery and Development of Ado-Trastuzumab Emtansine (T-DM1)

Introduction: The Rationale for a Targeted Approach

Breast cancer is a heterogeneous disease, with approximately 15-25% of tumors overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of transmembrane receptor tyrosine kinases.[1][2] HER2 gene amplification leads to the overexpression of the HER2 protein on the cancer cell surface, which is associated with aggressive disease and poorer clinical outcomes.[2] The development of trastuzumab, a humanized monoclonal antibody that specifically targets the extracellular domain of HER2, significantly improved outcomes for patients with HER2-positive breast cancer.[2][3] However, many patients eventually develop resistance to trastuzumab-based therapies, highlighting the need for more potent and targeted treatments.[1][2]

This led to the conception of antibody-drug conjugates (ADCs), a class of therapeutics designed to selectively deliver a potent cytotoxic agent to cancer cells, thereby increasing the therapeutic window and minimizing systemic toxicity.[3] Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is an ADC that embodies this concept, combining the HER2-targeting capability of trastuzumab with the potent microtubule-inhibiting agent, DM1.[4][5][6]

The Components of Ado-Trastuzumab Emtansine

-

Ado-Trastuzumab: A humanized IgG1 monoclonal antibody that binds to subdomain IV of the HER2 extracellular domain.[4][7] It retains the therapeutic mechanisms of naked trastuzumab, including inhibition of HER2 signaling and mediation of antibody-dependent cell-mediated cytotoxicity (ADCC).[4]

-

Emtansine (DM1): A derivative of maytansine, a potent cytotoxic agent that inhibits cell division by binding to tubulin and preventing the polymerization of microtubules.[2][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[4][8] In vitro studies have shown DM1 to be 2- to 17-fold more potent than paclitaxel on a molar basis across various breast cancer cell lines.[4]

-

Thioether Linker (SMCC): A stable, non-cleavable linker, N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), covalently attaches DM1 to lysine residues on the trastuzumab antibody.[4][6] The stability of this linker is crucial, as it is designed to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell and degraded within the lysosome.[4][7] This contrasts with ADCs using reducible disulfide linkers, which showed lower efficacy and higher toxicity in preclinical models.[6] The final conjugate has an average of 3.5 to 3.6 DM1 molecules per antibody.[2][6]

Mechanism of Action

The mechanism of action of ado-trastuzumab emtansine is a multi-step process designed for targeted cytotoxicity.

-

HER2 Binding: T-DM1 selectively binds to the HER2 receptor on the surface of HER2-overexpressing cancer cells.[7]

-

Internalization: Following binding, the T-DM1/HER2 receptor complex is internalized into the cell via endocytosis.[4][7]

-

Lysosomal Degradation: The internalized complex is trafficked to the lysosome, where the trastuzumab antibody is degraded, leading to the release of the DM1-containing cytotoxic moiety.[4][7][9]

-

Microtubule Inhibition: The released DM1 binds to tubulin, disrupting microtubule polymerization. This action causes the cell to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[4][8]

In addition to the targeted delivery of DM1, T-DM1 also retains the inherent anti-tumor activities of trastuzumab, including the inhibition of downstream HER2 signaling pathways and the induction of ADCC.[4][10]

HER2 Signaling Pathway

HER2 itself does not bind to any known ligands but is activated through heterodimerization with other ligand-bound ErbB family members, most notably HER3, or through homodimerization when overexpressed.[1][11][12] This dimerization triggers the autophosphorylation of tyrosine residues in its intracellular domain, initiating downstream signaling cascades critical for cell proliferation, survival, and differentiation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[11][13][14] T-DM1, through its trastuzumab component, can inhibit these pathways.

Preclinical Development

The preclinical evaluation of T-DM1 demonstrated its potent and selective anti-tumor activity in HER2-overexpressing cancer models.

In Vitro Studies

T-DM1 was tested against multiple HER2-positive cancer cell lines, consistently showing superior potency compared to naked trastuzumab.

Table 1: In Vitro Cytotoxicity of T-DM1

| Cell Line | Cancer Type | IC50 (pmol/L) | Reference |

|---|---|---|---|

| NCI-N87 | Gastric Cancer | 82 ± 10 | [15] |

| OE-19 | Gastric Cancer | Effective (specific IC50 not stated) | [10] |

| MKN-7 | Gastric Cancer | Moderately Effective (specific IC50 not stated) | [10] |

| SNU-216 | Gastric Cancer | Limited Efficacy | [10] |

| HCC1954 | Breast Cancer | 33 ± 20 |[15] |

In Vivo Studies

Xenograft models using immunodeficient mice were crucial for evaluating the in vivo efficacy and safety of T-DM1. Studies showed that T-DM1 could induce tumor regression, including complete pathological responses, even in tumors that had developed resistance to trastuzumab.[10]

Table 2: In Vivo Efficacy of T-DM1 in Xenograft Models

| Xenograft Model | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| OE-19 | Gastric Cancer | Complete pathological response in all mice. | [10] |

| N-87 | Gastric Cancer | Complete pathological response in 50% of mice. |[10] |

Preclinical safety studies were conducted in rats and monkeys, as T-DM1 does not bind to the rodent homolog of HER2.[16] These studies established that conjugating DM1 to trastuzumab improved its tolerability, allowing for at least two-fold higher doses of the cytotoxic agent to be administered compared to unconjugated DM1.[16][17] Key toxicities observed were consistent with the microtubule-disrupting mechanism of DM1 and included manageable effects on the liver, platelets, and lymphoid organs.[16][17]

Clinical Development

The clinical development of T-DM1 progressed through Phase I, II, and III trials, ultimately establishing its role in treating HER2-positive breast cancer.

Phase I Studies

A Phase I dose-escalation trial evaluated the safety, tolerability, and pharmacokinetics of T-DM1 in patients with HER2-positive metastatic breast cancer previously treated with a trastuzumab-containing regimen.[3]

-

Dosing: T-DM1 was administered as an intravenous infusion every 3 weeks, with doses ranging from 0.3 to 4.8 mg/kg.[3]

-

Maximum Tolerated Dose (MTD): The MTD was established at 3.6 mg/kg every 3 weeks .[3] At 4.8 mg/kg, dose-limiting toxicity in the form of Grade 4 thrombocytopenia was observed.[3]

-

Efficacy: Six of the 24 patients (25%) had a confirmed or unconfirmed objective partial response.[3]

-

Pharmacokinetics: The half-life of T-DM1 at the 3.6 mg/kg dose was approximately 3.5 to 4 days.[3][8]

Phase II and III Landmark Trials

The efficacy and safety of T-DM1 were definitively established in large-scale clinical trials, most notably the EMILIA and KATHERINE studies.

Table 3: Key Efficacy Results from Landmark Clinical Trials

| Trial Name | Phase | Patient Population | Treatment Arms | Median PFS (months) | Median OS (months) | ORR (%) | Reference |

|---|---|---|---|---|---|---|---|

| EMILIA | III | HER2+ metastatic BC, previously treated with trastuzumab and a taxane | T-DM1 vs. Lapatinib + Capecitabine | 9.6 vs. 6.4 | 30.9 vs. 25.1 | 43.6 vs. 30.8 | [2][4][18][19][20] |

| KATHERINE | III | HER2+ early BC with residual invasive disease after neoadjuvant therapy | T-DM1 vs. Trastuzumab | 3-year iDFS Rate: 88.3% vs. 77.0% | N/A | N/A |[21][22] |

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; iDFS: Invasive Disease-Free Survival.

The EMILIA trial was pivotal for the initial FDA approval of T-DM1.[2][19] It demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival compared to the standard of care at the time.[2][18]

The KATHERINE study expanded the indication for T-DM1 into the adjuvant setting.[21][23] It showed that T-DM1 reduced the risk of invasive disease recurrence or death by 50% compared with trastuzumab alone in patients with residual disease after neoadjuvant treatment.[21]

FDA Approval History

-

February 2013: The FDA granted initial approval to ado-trastuzumab emtansine for the treatment of patients with HER2-positive metastatic breast cancer who had previously received trastuzumab and a taxane.[19][24][25]

-

May 2019: The FDA approved T-DM1 for the adjuvant treatment of patients with HER2-positive early breast cancer with residual invasive disease after neoadjuvant taxane and trastuzumab-based treatment, based on the KATHERINE trial results.[21][22][23]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADCs like T-DM1.

Synthesis and Conjugation of T-DM1

The conjugation process involves a two-step reaction.[6]

-

Linker Modification: The bifunctional SMCC linker is first reacted with the lysine residues on the trastuzumab antibody.[6]

-

Conjugation: The thiol group on the DM1 payload is then reacted with the maleimide group of the SMCC linker now attached to the antibody, forming a stable, non-reducible thioether bond.[6] The reaction conditions, such as pH and temperature, are controlled to achieve the desired drug-to-antibody ratio (DAR) and minimize aggregation.[26]

In Vitro Cytotoxicity Assay (e.g., MTT or CellTox Green)

This assay measures the ability of T-DM1 to inhibit the proliferation of cancer cells.

-

Cell Culture: HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) are cultured in appropriate media.[27]

-

Seeding: A defined number of cells (e.g., 5,000 cells/well) are seeded into a 96-well plate and incubated for 24 hours to allow for attachment.[27]

-

Treatment: Serial dilutions of T-DM1 are prepared and added to the wells. A vehicle control is included.[27]

-

Incubation: The plate is incubated for a set period (e.g., 72 hours) at 37°C.[27]

-

Measurement: A viability reagent is added. For an MTT assay, this involves adding MTT solution, incubating to allow for formazan crystal formation, and then solubilizing the crystals to measure absorbance.[28] For a CellTox Green assay, a dye that binds to the DNA of dead cells is added, and fluorescence is measured.[29]

-

Data Analysis: The signal is plotted against the T-DM1 concentration to determine the half-maximal inhibitory concentration (IC50).[27]

In Vivo Xenograft Model Protocol

This protocol is used to evaluate the anti-tumor efficacy of T-DM1 in a living organism.

-

Animal Model: Immunodeficient mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.[10][30][31]

-

Tumor Implantation: A suspension of human HER2-positive tumor cells (e.g., N-87) is injected subcutaneously or orthotopically into the mice.[10][30][31]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, trastuzumab, T-DM1). The drug is administered, typically intravenously, according to a defined schedule (e.g., 15 mg/kg, once).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a set period. Tumors are then excised for further analysis, such as histology, to determine pathological response.[10]

Conclusion

The development of ado-trastuzumab emtansine represents a landmark achievement in the field of targeted cancer therapy. By chemically linking a potent cytotoxic agent to a highly specific monoclonal antibody, T-DM1 delivers on the promise of the ADC concept: maximizing efficacy at the tumor site while minimizing systemic toxicity. Its journey from rational design and preclinical validation to successful Phase III trials and regulatory approval has fundamentally changed the treatment paradigm for patients with HER2-positive breast cancer and serves as a blueprint for the development of next-generation ADCs.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 6. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]

- 8. youtube.com [youtube.com]

- 9. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]

- 19. cancernetwork.com [cancernetwork.com]

- 20. Ado-trastuzumab Emtansine (Kadcyla): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]

- 21. onclive.com [onclive.com]

- 22. FDA Approval Summary: Ado-Trastuzumab Emtansine for the Adjuvant Treatment of HER2-positive Early Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

- 24. drugs.com [drugs.com]

- 25. ADO-Trastuzumab Emtansine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 26. US20180311375A1 - Process of preparing antibody-drug conjugate - Google Patents [patents.google.com]

- 27. benchchem.com [benchchem.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Cell-Derived Xenografts - Antineo [antineo.fr]

- 31. Xenograft Models - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Mode of Action of DM1, the Cytotoxic Payload of Trastuzumab Emtansine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab emtansine (T-DM1), sold under the brand name Kadcyla®, is an antibody-drug conjugate (ADC) approved for the treatment of HER2-positive breast cancer.[1][2] It represents a targeted therapeutic strategy designed to deliver a highly potent cytotoxic agent specifically to tumor cells, thereby enhancing the therapeutic window and reducing systemic toxicity.[3] T-DM1 is composed of three key components:

-

Trastuzumab: A humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[3][4]

-

DM1: A derivative of the potent microtubule-inhibiting agent maytansine, which serves as the cytotoxic payload.[3][5]

-

A Stable Linker (SMCC): A non-cleavable thioether linker that covalently connects DM1 to trastuzumab, ensuring stability in circulation.[1][4]

This guide provides an in-depth technical overview of the mode of action of the cytotoxic payload, DM1, from the initial binding of T-DM1 to cancer cells to the ultimate induction of apoptosis.

Core Mechanism of Action

The efficacy of T-DM1 relies on a multi-step process that leverages both the targeting specificity of trastuzumab and the potent cytotoxicity of DM1.[2][6] This process involves receptor binding, internalization, lysosomal degradation, and intracellular drug action.

HER2 Binding, Internalization, and Lysosomal Trafficking

The mechanism is initiated by the high-affinity binding of the trastuzumab component of T-DM1 to the subdomain IV of the HER2 receptor on the surface of tumor cells.[3][4] Following binding, the T-DM1-HER2 complex is internalized into the cell via receptor-mediated endocytosis.[1][6][7] Studies suggest this internalization occurs through a caveolae/lipid-raft-mediated pathway, which is dependent on caveolin-1 (CAV-1), rather than through clathrin-mediated endocytosis.[8][9]

Once internalized, the complex is trafficked through the endosomal pathway to the lysosomes.[6][7] Inside the acidic environment of the lysosomes, proteolytic degradation of the trastuzumab antibody occurs.[7][10] This degradation cleaves the linker and releases the active cytotoxic catabolite, primarily lysine-SMCC-DM1, into the cytoplasm.[4][7][10]

DM1-Mediated Microtubule Disruption

Released into the cytoplasm, the DM1-containing catabolites are the active agents that execute the cytotoxic effect.[5] DM1 is a maytansinoid that targets tubulin, the fundamental protein subunit of microtubules.[3][11]

Binding to Tubulin: DM1 binds to β-tubulin at a distinct site, sometimes referred to as the maytansine site, which is different from the vinca alkaloid or colchicine binding sites.[12][] This binding prevents the proper formation of longitudinal interactions between tubulin dimers, which is essential for microtubule assembly.[12]

Inhibition of Microtubule Dynamics: Microtubules are highly dynamic polymers that undergo constant phases of growth (polymerization) and shortening (depolymerization), a process known as dynamic instability.[5][14] This dynamism is critical for the formation of the mitotic spindle during cell division.[15] DM1 potently suppresses microtubule dynamic instability by inhibiting polymerization.[5][11][16] It binds to the tips of microtubules, suppressing both their growth and shortening phases.[11] This leads to a net disassembly of the microtubule network.[16]

Induction of Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics has profound consequences for the cell cycle.[5] The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest in the G2/M phase.[4][17] Prolonged mitotic arrest triggers cellular stress pathways that ultimately culminate in programmed cell death, or apoptosis.[4][18] This is often characterized by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[17][19] The apoptotic process is mediated by the intrinsic pathway, involving the modulation of Bcl-2 family proteins and mitochondrial membrane permeabilization.[20][21]

Quantitative Data Summary

The potency of DM1 and the cytotoxic activity of T-DM1 have been quantified in various in vitro systems.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| Binding Affinity (KD) of S-methyl-DM1 to soluble tubulin | 0.93 ± 0.2 μmol/L | Purified bovine brain tubulin | Determined by intrinsic tryptophan fluorescence quenching. | [22][23] |

| Binding Affinity (KD) of S-methyl-DM1 to microtubules | 0.1 ± 0.05 μmol/L | High-affinity sites on microtubules | Scatchard analysis indicated ~37 high-affinity sites per microtubule. | [22] |

| In Vitro Cytotoxicity IC50 of T-DM1 | 0.23 nmol/L | MDA-MB-361 (Parental) | MTT assay after 6-day exposure. | [24] |

| In Vitro Cytotoxicity IC50 of T-DM1 | 1.95 nmol/L | MDA-MB-361 (T-DM1 Resistant) | Demonstrates acquired resistance. | [24] |

| In Vitro Cytotoxicity IC50 of T-DM1 | 1.2 µg/ml | SKOV-3 | MTT assay after 72-hour treatment. | [25] |

| In Vitro Cytotoxicity IC50 of DM1 | 1.68 nmol/L | MDA-MB-361 (Parental) | MTT assay after 6-day exposure. | [24] |

| In Vitro Cytotoxicity IC50 of DM1 | 4.40 nmol/L | MDA-MB-361 (T-DM1 Resistant) | Shows cross-resistance to the payload. | [24] |

| Growth Inhibition by T-DM1 (1 µg/ml) | Significant vs. Trastuzumab | SK-BR-3, BT-474, JIMT-1 | Growth inhibition measured in HER2-positive cell lines. | [26] |

Key Experimental Protocols

The characterization of DM1's mode of action relies on several key in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), measured as absorbance at 340-350 nm.[27][28]

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[27][29] Prepare a GTP stock solution (e.g., 100 mM).

-

Reaction Setup: On ice, prepare the polymerization reaction mix containing tubulin (e.g., 2-4 mg/ml), GTP (1 mM final concentration), and a polymerization enhancer like glycerol (10% final concentration).[27][29]

-

Compound Addition: Add DM1 (or vehicle control, e.g., DMSO) at various concentrations to the wells of a pre-warmed 96-well plate.[27]

-

Initiation and Measurement: Transfer the tubulin reaction mix to the wells containing the compound. Immediately place the plate in a spectrophotometer pre-heated to 37°C.[30]

-

Data Acquisition: Measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.[27][28]

-

Analysis: Plot absorbance versus time. Inhibitors of polymerization like DM1 will show a decreased rate and extent of absorbance increase compared to the vehicle control.

Immunofluorescence Microscopy of Microtubule Networks

This cell-based imaging technique allows for the direct visualization of the microtubule cytoskeleton and assessment of its disruption following drug treatment.[31][32]

Methodology:

-

Cell Culture: Seed adherent cancer cells (e.g., SK-BR-3) onto sterile glass coverslips in a multi-well plate and allow them to adhere for 24 hours.[31]

-

Drug Treatment: Treat the cells with desired concentrations of T-DM1 or free DM1 for a specified duration (e.g., 3-24 hours). Include a vehicle-treated control group.[16][29]

-

Fixation: Gently wash the cells with PBS. Fix the cells to preserve their structure, typically with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.[32][33]

-

Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes to allow antibody entry.[32][33]

-

Blocking: Wash with PBS and incubate the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour to prevent non-specific antibody binding.[33]

-

Antibody Staining:

-

Primary Antibody: Incubate coverslips with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[33][34]

-

Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.[34]

-

-

Counterstaining & Mounting: Wash the cells and stain the nuclei with a DNA dye like DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.[31][33]

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. DM1-treated cells are expected to show a diffuse, disorganized tubulin stain and fragmented microtubule networks compared to the well-defined filamentous network in control cells.[16]

Conclusion

The cytotoxic payload of this compound, DM1, exerts its potent anti-tumor effect through a well-defined mechanism of action. Following targeted delivery to HER2-positive cells and lysosomal processing, DM1 disrupts the essential dynamics of the microtubule cytoskeleton. By binding to tubulin and inhibiting polymerization, DM1 prevents the formation of the mitotic spindle, leading to a catastrophic failure of cell division, G2/M arrest, and the induction of apoptosis. This targeted delivery of a potent microtubule inhibitor exemplifies the power of antibody-drug conjugates in modern oncology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Clinical pharmacology of this compound (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Amanote [app.amanote.com]

- 6. This compound: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mcb.berkeley.edu [mcb.berkeley.edu]

- 15. Microtubule plus end dynamics – do we know how microtubules grow? Cells boost microtubule growth by promoting distinct structural transitions at growing microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. abscience.com.tw [abscience.com.tw]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

- 34. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Non-Clinical Safety Profile of Trastuzumab Emtansine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), represents a targeted therapeutic approach for human epidermal growth factor receptor 2 (HER2)-positive breast cancer. It combines the HER2-targeting properties of the monoclonal antibody trastuzumab with the cytotoxic activity of the microtubule inhibitor DM1. This technical guide provides a comprehensive overview of the non-clinical safety profile of T-DM1, summarizing key findings from toxicological studies and detailing the experimental methodologies employed. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical safety assessment of this important therapeutic agent.

Mechanism of Action

This compound is designed to deliver the cytotoxic agent DM1 specifically to HER2-overexpressing tumor cells. Upon binding to the HER2 receptor, the T-DM1 complex is internalized via receptor-mediated endocytosis.[1][2] Following internalization, the complex is trafficked to lysosomes, where the trastuzumab component is degraded, leading to the release of DM1-containing catabolites.[1][2] These catabolites then bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1][2]

dot

Caption: Mechanism of action of this compound (T-DM1).

General Toxicology

Single- and repeat-dose toxicology studies of this compound have been conducted in rats and cynomolgus monkeys. The toxicity profile was found to be similar across these species and was primarily attributed to the DM1 component.[3]

Single-Dose Toxicity

Acute toxicity was assessed in rats and monkeys. In rats, a single intravenous dose of 60 mg/kg was lethal.[4] A single male death was observed at 20 mg/kg.[4] In monkeys, no deaths or overt toxicity were seen at the highest dose tested (30 mg/kg).[4]

| Study | Species | Route of Administration | Dose Levels | Key Findings | Reference |

| Single-Dose Toxicity | Rat | Intravenous | Up to 60 mg/kg | 60 mg/kg was lethal. A single male death occurred at 20 mg/kg. | [4] |

| Single-Dose Toxicity | Cynomolgus Monkey | Intravenous | Up to 30 mg/kg | No deaths or overt toxicity observed. | [4] |

| Single-Dose Toxicity (DM1) | Rat | Intravenous | ≥0.4 mg/kg | Lethal at doses ≥0.4 mg/kg. | [4] |

Repeat-Dose Toxicity

Repeat-dose studies were conducted in rats (weekly for 2 weeks) and monkeys (every 3 weeks for up to 5 months).[4] In the 2-week rat study, a weekly intravenous dose of 52 mg/kg resulted in death or moribund sacrifice for all animals at this dose.[4] Monkeys tolerated repeat doses up to 30 mg/kg.[3] The primary target organs of toxicity were consistent with the microtubule-disrupting mechanism of DM1 and included the liver, bone marrow (primarily affecting platelets), lymphoid organs, and peripheral nerves.[5][6] These adverse effects did not appear to worsen with chronic dosing in monkeys.[5]

| Study | Species | Dosing Regimen | Dose Levels | Key Findings | Reference |

| Repeat-Dose Toxicity | Rat | Weekly IV for 2 weeks | Up to 52 mg/kg | 52 mg/kg resulted in death or moribund sacrifice. | [4] |

| Repeat-Dose Toxicity | Cynomolgus Monkey | IV every 3 weeks for up to 5 months | Up to 30 mg/kg | Tolerated up to 30 mg/kg. Target organs: liver, bone marrow, lymphoid organs, peripheral nerves. | [3][4][5] |

Experimental Protocol: Repeat-Dose Toxicity in Cynomolgus Monkeys (Representative)

dot

Caption: Representative workflow for a repeat-dose toxicity study in monkeys.

Safety Pharmacology

Dedicated safety pharmacology studies examining potential effects on the central nervous, renal, or gastrointestinal systems were not performed for T-DM1 or DM1.[4] However, a cardiovascular safety pharmacology study was conducted in cynomolgus monkeys.

In this study, single intravenous doses of up to 30 mg/kg of T-DM1 were administered. No adverse effects on heart rate, blood pressure, or electrocardiogram (ECG) parameters, including the QT interval, were observed.[5]

Genotoxicity

The genotoxic potential of T-DM1 was evaluated in vitro and in vivo. DM1, the cytotoxic component, was not mutagenic in an in vitro bacterial reverse mutation assay (Ames test).[7] However, in an in vivo rat bone marrow micronucleus assay, DM1 was found to be aneugenic or clastogenic.[7] This is consistent with its mechanism of action as a microtubule-disrupting agent, which can interfere with chromosomal segregation during cell division.

| Assay | Test Article | System | Result | Reference |

| Bacterial Reverse Mutation Assay | DM1 | In vitro | Negative | [7] |

| In Vivo Micronucleus Assay | DM1 | Rat Bone Marrow | Positive (aneugenic or clastogenic) | [7] |

Carcinogenicity

Carcinogenicity studies with this compound were not conducted.[7] This decision was based on the intended use of T-DM1 for the treatment of patients with metastatic breast cancer and the known cytotoxic and genotoxic properties of the DM1 component.

Reproductive and Developmental Toxicology

No dedicated reproductive and developmental toxicology studies were conducted with this compound.[3][7] The assessment of potential risks was based on the known properties of trastuzumab and DM1.

-

Fertility: Findings from repeat-dose toxicology studies in rats and monkeys suggest that T-DM1 may impair male and female fertility.[3] In rats, single doses of T-DM1 led to testicular degeneration in males and hemorrhage and necrosis of the corpus luteum in females.[3] In monkeys, repeat dosing resulted in decreased weights of male and female reproductive organs.[3]

-

Embryo-fetal Development: Trastuzumab is known to cause oligohydramnios, fetal pulmonary hypoplasia, and neonatal death when administered during pregnancy.[8] DM1, due to its microtubule-disrupting mechanism, is also expected to be teratogenic and embryotoxic. Therefore, T-DM1 is predicted to cause embryo-fetal harm.

Conclusion